molecular formula C20H26ClNO B13951271 alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride CAS No. 50910-16-2

alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride

Cat. No.: B13951271
CAS No.: 50910-16-2
M. Wt: 331.9 g/mol
InChI Key: ANBSLQASIXGWSV-UHFFFAOYSA-N
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Description

Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a biphenyl group attached to a piperidine ring through a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Attachment of the Piperidine Ring: The biphenyl group is then reacted with a piperidine derivative under basic conditions to form the desired piperidine ring.

    Introduction of the Propanol Chain: The final step involves the addition of a propanol chain to the piperidine ring through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the propanol chain can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are often employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.

    Pharmacology: The compound is used to investigate its effects on different biological pathways and receptors.

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • Alpha-(4-Biphenylyl)-alpha-(morpholinomethyl)-2-pyridinemethanol hydrochloride
  • Alpha-(4-Biphenylyl)-alpha-(morpholinomethyl)-2-pyridinemethanol

Comparison: Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride is unique due to its specific structural features, such as the presence of a piperidine ring and a propanol chain This distinguishes it from other similar compounds, which may have different functional groups or ring structures

Properties

CAS No.

50910-16-2

Molecular Formula

C20H26ClNO

Molecular Weight

331.9 g/mol

IUPAC Name

1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C20H25NO.ClH/c22-20(13-16-21-14-5-2-6-15-21)19-11-9-18(10-12-19)17-7-3-1-4-8-17;/h1,3-4,7-12,20,22H,2,5-6,13-16H2;1H

InChI Key

ANBSLQASIXGWSV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl

Origin of Product

United States

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